molecular formula C18H17ClN2O4S B2392260 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448031-19-3

2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2392260
M. Wt: 392.85
InChI Key: PMJWVZGQUUGNRJ-UHFFFAOYSA-N
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Description

The compound “2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide” is a complex organic molecule. It appears to be a derivative of benzamide, which is an amide derivative of benzoic acid1. The molecule contains several functional groups, including a benzamide group, a sulfonamide group, and a but-2-yn-1-yl group1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized and confirmed by physicochemical (Rf, melting point) and spectral means (IR, 1HNMR, 13CNMR)2. However, the specific synthesis process for “2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the 3D structure of 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole was confirmed by single-crystal X-ray diffraction3. However, the specific molecular structure analysis for “2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide” is not readily available in the literature.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the chemistry and fused heterocyclic structure of 1, 2, 4-triazoles have brought appreciable attention in the last few decades4. However, the specific chemical reactions analysis for “2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide” is not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the properties of Prop-2-yn-1-yl benzoate, such as molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, etc., have been reported6. However, the specific physical and chemical properties analysis for “2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide” is not readily available in the literature.


Scientific Research Applications

Antineoplastic Activity

Secondary disulfonamides and tetrasulfondiamides have been prepared and tested for antineoplastic (anticancer) activity. This research is indicative of the interest in sulfonamide derivatives for cancer therapy due to their potential to act as biological alkylating agents, which can interfere with DNA replication in cancer cells (R. Masters & W. Rost, 1978).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and shown to possess cardiac electrophysiological activity, indicating their potential as selective class III antiarrhythmic agents. This suggests that compounds with sulfonamide groups could contribute to the development of new treatments for arrhythmias (T. K. Morgan et al., 1990).

Acaricide Potential

The compound methyl 5-chloro-2-{[(trifluoro­methyl)­sulfonyl]amino}benzoate, known as amido­flumet, demonstrates the potential use of sulfonamide derivatives as acaricides. This highlights the possibility of utilizing similar compounds in pest control applications, particularly for agricultural and public health purposes (Masaharu Kimura & S. Hourai, 2005).

Safety And Hazards

The safety and hazards of similar compounds have been studied. However, the specific safety and hazards information for “2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide” is not readily available in the literature.


Future Directions

The future directions for similar compounds have been discussed in the literature. For instance, the development of COX-II inhibitors that not only exhibit inhibit potency but also are free of side effects has been suggested7. However, the specific future directions for “2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide” is not readily available in the literature.


Please note that the information provided is based on the available literature and may not be fully applicable to “2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide”. Further research and studies are needed to provide a comprehensive analysis of this specific compound.


properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylsulfonylamino]but-2-ynoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c19-15-9-7-14(8-10-15)13-26(23,24)21-11-3-4-12-25-17-6-2-1-5-16(17)18(20)22/h1-2,5-10,21H,11-13H2,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJWVZGQUUGNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide

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